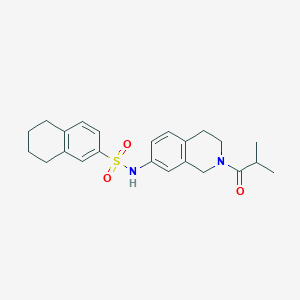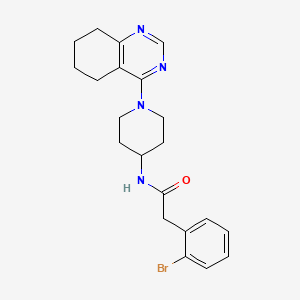
2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H25BrN4O and its molecular weight is 429.362. The purity is usually 95%.
BenchChem offers high-quality 2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Research has indicated that derivatives of bromophenyl, such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides and their azo analogs, exhibit significant analgesic and anti-inflammatory activities. These activities are comparable to standard drugs like pentazocine and aspirin. The bromophenyl azo derivative, in particular, has shown noteworthy activity in this regard (N. Gopa, E. Porchezhian, & G. Sarma, 2001).
Pharmacological Importance
Substituted 6-bromoquinazolinones, including derivatives related to the 2-(2-bromophenyl) compound, are known for their diverse pharmacological importance. This includes anti-inflammatory, analgesic, and anti-bacterial activities. The synthesis of these compounds and their pharmacological evaluation has been a subject of study, with various derivatives being synthesized, purified, and characterized for potential activities (Ch. Rajveer et al., 2010).
Antibacterial Activity
A series of N-substituted derivatives have been prepared and tested for their antibacterial activity. These compounds were specifically screened against bacteria like S.aureus and E.coli. The structures of these compounds were established using various elemental and spectral analyses (I. Singh et al., 2010).
Insecticidal Activity
Some pyridine derivatives, which include piperidinium compounds similar in structure to 2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide, have been studied for their insecticidal properties. One particular compound in this category showed about four times the insecticidal activity of the standard acetamiprid insecticide (E. A. Bakhite et al., 2014).
Synthesis of Alkaloids
The compound is also relevant in the synthesis of alkaloids. Phenylglycinol-derived oxazolopiperidone lactams, which are structurally similar to this compound, are used as starting materials in the enantioselective synthesis of piperidine-containing alkaloids. These include a wide variety of alkaloids and bioactive compounds, demonstrating the compound's utility in complex organic synthesis (M. Amat et al., 2011).
Anticonvulsant Applications
In the development of new anticonvulsants, N-substituted 1,2,3,4-tetrahydroisoquinolines, which are closely related to the subject compound, have shown high activity. Particularly, a derivative of this compound demonstrated potency comparable to talampanel, a noncompetitive AMPA antagonist used in clinical trials as an anticonvulsant agent (R. Gitto et al., 2006).
properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4O/c22-18-7-3-1-5-15(18)13-20(27)25-16-9-11-26(12-10-16)21-17-6-2-4-8-19(17)23-14-24-21/h1,3,5,7,14,16H,2,4,6,8-13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWYGAGMXIADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2833052.png)
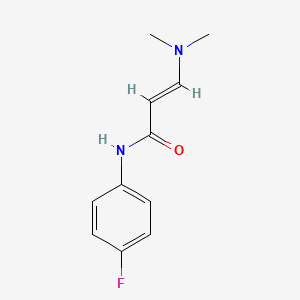
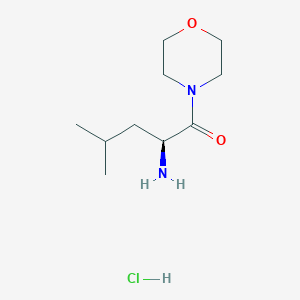
![7-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833056.png)
![4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833057.png)
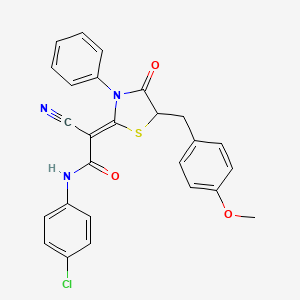
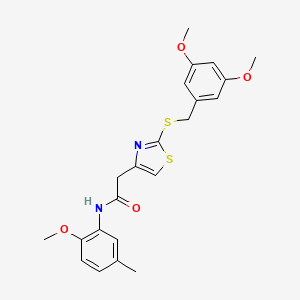
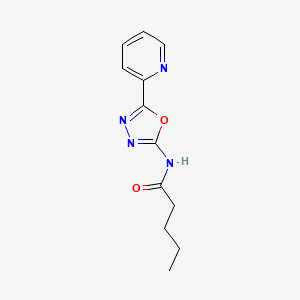
![4-[benzyl(methyl)amino]-N-(4-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2833063.png)
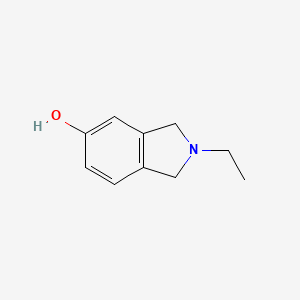
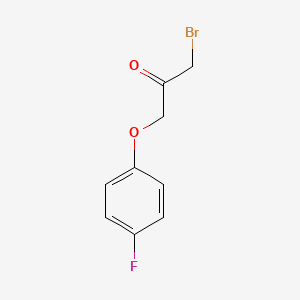
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2833069.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)
